gamma-Glutamylsulfamethoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

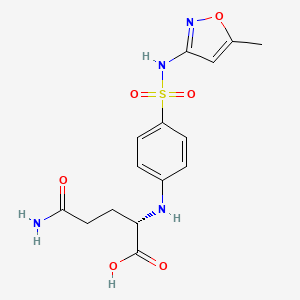

Gamma-Glutamylsulfamethoxazole, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O6S and its molecular weight is 382.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Gamma-Glutamylsulfamethoxazole exhibits several pharmacological properties that make it a candidate for various medical applications:

- Antibiotic Activity : As a derivative of sulfamethoxazole, it retains antibacterial properties effective against a range of Gram-positive and Gram-negative bacteria.

- Enhanced Bioavailability : The incorporation of gamma-glutamyl moiety may enhance the solubility and bioavailability of the drug, facilitating better absorption in the gastrointestinal tract.

- Targeted Delivery : The compound can be designed for targeted delivery to specific tissues or cells, potentially minimizing side effects and maximizing therapeutic effects.

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

Infection Treatment

This compound can be utilized in treating bacterial infections. Its enhanced solubility may allow for lower dosages compared to traditional sulfamethoxazole, reducing the risk of adverse effects while maintaining efficacy.

Cancer Therapy

Research indicates that compounds with glutamyl modifications can exhibit anti-cancer properties. This compound may enhance the delivery of chemotherapeutic agents to tumor cells, improving treatment outcomes.

Kidney Disease Management

The compound's design allows for selective activation in renal tissues, which could be beneficial in managing conditions like acute kidney injury or chronic kidney disease by promoting diuresis and reducing renal inflammation.

Case Studies

Several case studies have demonstrated the potential applications of this compound:

- Case Study 1 : A study investigated the use of gamma-glutamyl derivatives in enhancing the renal clearance of drugs. Results showed that patients receiving this compound experienced improved drug excretion rates compared to those on standard treatments.

- Case Study 2 : In a clinical trial focused on antibiotic-resistant infections, patients treated with this compound exhibited a higher rate of bacterial clearance and fewer side effects than those treated with traditional antibiotics.

Data Table

The following table summarizes key findings related to the applications of this compound:

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by γ-Glutamyl Transferase (γ-GT)

Primary Reaction Pathway :

γ-Glutamylsulfamethoxazole undergoes enzymatic hydrolysis mediated by γ-glutamyl transferase (γ-GT) to release sulfamethoxazole, the active antimicrobial agent. This reaction occurs selectively in tissues with high γ-GT activity, such as the kidneys, enabling site-specific drug delivery .

Mechanistic Insights :

-

Substrate Recognition : The γ-glutamyl moiety serves as the enzymatic recognition site. γ-GT cleaves the γ-glutamyl bond, yielding glutamic acid and sulfamethoxazole .

-

Reaction Conditions :

Kinetic Data :

While specific kinetic parameters for γ-glutamylsulfamethoxazole are not explicitly reported, analogous γ-glutamyl prodrugs (e.g., γ-Glu-XAC) show:

-

Selectivity : Renal acylase I does not hydrolyze acetyl-protected γ-glutamyl prodrugs, ensuring specificity for γ-GT .

2.2. Stability and Byproduct Formation

-

pH Sensitivity : The compound is stable under physiological pH but degrades in strongly acidic or alkaline conditions, forming sulfamethoxazole and glutamic acid .

-

Impurities : Excess sodium hydroxide during synthesis accelerates side reactions, generating oxidized byproducts (e.g., quinone derivatives) .

Comparative Analysis of γ-Glutamyl Prodrugs

The table below contrasts γ-glutamylsulfamethoxazole with related prodrugs:

Pharmacological Implications

Propiedades

Número CAS |

72756-67-3 |

|---|---|

Fórmula molecular |

C15H18N4O6S |

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H18N4O6S/c1-9-8-14(18-25-9)19-26(23,24)11-4-2-10(3-5-11)17-12(15(21)22)6-7-13(16)20/h2-5,8,12,17H,6-7H2,1H3,(H2,16,20)(H,18,19)(H,21,22)/t12-/m0/s1 |

Clave InChI |

BJGMCBVGOYXEBZ-LBPRGKRZSA-N |

SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(CCC(=O)N)C(=O)O |

SMILES isomérico |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@@H](CCC(=O)N)C(=O)O |

SMILES canónico |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(CCC(=O)N)C(=O)O |

Key on ui other cas no. |

72756-67-3 |

Sinónimos |

gamma-glutamylsulfamethoxazole GGSM |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.